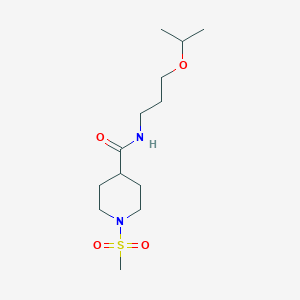![molecular formula C23H21N3O6S B7694361 3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7694361.png)
3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a synthetic compound that has been extensively studied in scientific research. This compound is known for its potential applications in drug discovery and development due to its unique chemical structure and pharmacological properties.
作用機序
The mechanism of action of 3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves the inhibition of specific enzymes and receptors. The compound binds to the active site of these enzymes and receptors, preventing their normal function. This inhibition leads to a cascade of biochemical and physiological effects, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one depend on the specific enzymes and receptors that are inhibited. Inhibition of protein kinase C can lead to reduced cell proliferation and apoptosis, which can be beneficial in the treatment of cancer. Inhibition of phosphodiesterase 5 can lead to increased vasodilation and improved blood flow, which can be beneficial in the treatment of cardiovascular diseases. Inhibition of adenosine A1 receptors can lead to increased neurotransmitter release and improved cognitive function, which can be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using 3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in lab experiments include its unique chemical structure and pharmacological properties, which make it a potential candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
将来の方向性
There are several future directions for the research and development of 3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one. These include further studies on the compound's pharmacological properties, toxicity, and efficacy in the treatment of various diseases. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound. Furthermore, the potential applications of this compound in drug delivery systems and nanomedicine should be explored. Overall, the research and development of 3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one hold great promise for the future of drug discovery and development.
合成法
The synthesis of 3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting compound is then reacted with piperidine-1-carbonyl chloride in the presence of triethylamine to yield the final product. This synthesis method has been optimized to provide high yields and purity of the compound.
科学的研究の応用
3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has shown promising results in scientific research for its potential applications in drug discovery and development. This compound has been shown to have inhibitory effects on several enzymes and receptors, including protein kinase C, phosphodiesterase 5, and adenosine A1 receptors. These inhibitory effects make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
特性
IUPAC Name |
3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6S/c1-29-14-6-8-18(30-2)15(10-14)17-12-33-23-24-11-16(22(28)26(17)23)21(27)25-13-5-7-19(31-3)20(9-13)32-4/h5-12H,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELVHHDNELFZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC3=NC=C(C(=O)N23)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7694283.png)

![N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7694293.png)
![(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694300.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)







